

Spectroscopic Data of 2-Chloro-1-ethoxymethylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-1-ethoxymethylimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Chloro-1-ethoxymethylimidazole**. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Chemical Structure

IUPAC Name: 2-Chloro-1-(ethoxymethyl)-1H-imidazole Molecular Formula: $C_6H_9ClN_2O$

Molecular Weight: 160.60 g/mol CAS Number: 850429-55-9[1][2]

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on predictive models and analysis of analogous chemical structures.

These predictions serve as a valuable reference for experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For **2-Chloro-1-ethoxymethylimidazole**, the predicted

mass-to-charge ratios (m/z) for various adducts in electrospray ionization (ESI) are presented in Table 1. The monoisotopic mass is predicted to be 160.04034 Da.[3]

Table 1: Predicted Mass Spectrometry Data for **2-Chloro-1-ethoxymethylimidazole**[3]

Adduct Ion	Predicted m/z
$[M+H]^+$	161.04762
$[M+Na]^+$	183.02956
$[M+K]^+$	199.00350
$[M+NH_4]^+$	178.07416
$[M-H]^-$	159.03306

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The predicted 1H and ^{13}C NMR chemical shifts for **2-Chloro-1-ethoxymethylimidazole** are summarized below. These values are estimated based on the analysis of similar imidazole and ethoxymethyl-containing compounds.

Table 2: Predicted 1H NMR Spectral Data (in $CDCl_3$, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.10	d	1H	H-4 (imidazole)
~6.95	d	1H	H-5 (imidazole)
~5.40	s	2H	-O-CH ₂ -N-
~3.60	q	2H	-O-CH ₂ -CH ₃
~1.20	t	3H	-CH ₂ -CH ₃

Table 3: Predicted ^{13}C NMR Spectral Data (in $CDCl_3$, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~145.0	C-2 (imidazole, C-Cl)
~128.5	C-4 (imidazole)
~120.0	C-5 (imidazole)
~78.0	-O-CH ₂ -N-
~65.0	-O-CH ₂ -CH ₃
~15.0	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for **2-Chloro-1-ethoxymethylimidazole** are listed in Table 4. These predictions are based on the typical vibrational frequencies of the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~3100-3000	Medium	C-H stretch	Imidazole ring
~2980-2850	Medium-Strong	C-H stretch	Alkyl (ethoxymethyl)
~1600-1450	Medium	C=N, C=C stretch	Imidazole ring
~1260-1050	Strong	C-O stretch	Ether (C-O-C)[4]
~800-600	Medium-Strong	C-Cl stretch	Chloro group

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental conditions.

Mass Spectrometry

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- **Sample Preparation:** The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1-10 µg/mL with the mobile phase.
- **Method:** The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrometer is operated in both positive and negative ion modes to detect various adducts. Key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate are optimized to achieve maximum signal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz (or higher field) NMR spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **¹H NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A longer relaxation delay and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

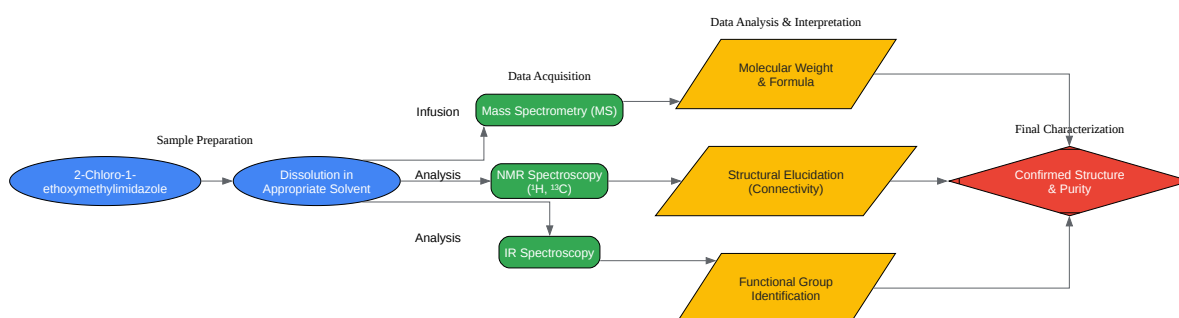
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded

using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the ATR crystal.

- Method: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} .

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of **2-Chloro-1-ethoxymethylimidazole** involves sample preparation, data acquisition using the respective instruments, and subsequent data processing and interpretation to elucidate the chemical structure and confirm purity.



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Caption: General workflow for spectroscopic analysis.

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